1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorobenzyl group and a pyrimidinyl ethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 2-(pyrimidin-5-yl)ethyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a suitable solvent like dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure optimal yield.
Reaction Mechanism: The reaction proceeds through the nucleophilic addition of the amine group to the isocyanate group, forming the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and as a lead compound for designing new pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea: Similar structure with a chlorine atom instead of a fluorine atom.
1-(4-Methylbenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea: Similar structure with a methyl group instead of a fluorine atom.
1-(4-Bromobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-pyrimidin-5-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c15-13-3-1-11(2-4-13)9-19-14(20)18-6-5-12-7-16-10-17-8-12/h1-4,7-8,10H,5-6,9H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBUEBLFTFVMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCC2=CN=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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